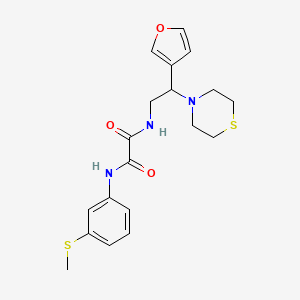

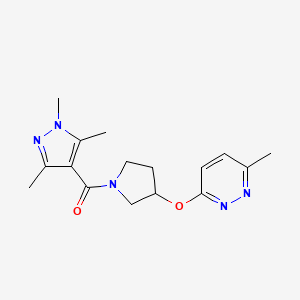

![molecular formula C6H4ClN3 B2429032 5-Cloro-[1,2,4]triazolo[1,5-a]piridina CAS No. 1427399-34-5](/img/structure/B2429032.png)

5-Cloro-[1,2,4]triazolo[1,5-a]piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines has been studied using X-ray crystallography . This method allows for a detailed understanding of the structure of the compound, including the arrangement of atoms and the nature of chemical bonds.

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el uso de 5-Cloro-[1,2,4]triazolo[1,5-a]piridina como un bloque de construcción para nuevos materiales fluorescentes. Por ejemplo, se ha desarrollado un emisor fluorescente bipolar de color azul profundo (TPP-PPI) basado en este compuesto . Su alto rendimiento cuántico de fotoluminiscencia lo hace prometedor para aplicaciones en diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos.

- Las proteínas de unión a ácidos grasos (FABP) desempeñan funciones esenciales en el metabolismo de los lípidos y los trastornos relacionados. FABP4 y FABP5 son posibles dianas terapéuticas para afecciones como dislipidemia, cardiopatía coronaria y diabetes. Los investigadores han investigado derivados de this compound como moduladores de FABP . Estos compuestos pueden ofrecer nuevas vías para el desarrollo de fármacos.

- La similitud estructural entre this compound y ciertos agentes antiinfluenza llevó a su reutilización para la actividad de la RNasa H del VIH-1. Estos derivados interrumpen la interacción de las subunidades PA-PB1 de la ARN polimerasa de la influenza, lo que sugiere posibles propiedades antivirales .

Materiales fluorescentes y electrónica orgánica

Descubrimiento y terapéutica de fármacos

Agentes antivirales

En resumen, this compound es prometedor en diversos campos, desde la ciencia de los materiales hasta el descubrimiento de fármacos. Su estructura única y sus posibles aplicaciones continúan inspirando los esfuerzos de investigación. Si desea información más detallada sobre cualquier área específica, no dude en preguntar

Mecanismo De Acción

Target of Action

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a compound with a wide range of biological activities. It has been found to interact with several targets, including ERK signaling pathway and cAMP phosphodiesterase (PDE) . These targets play crucial roles in various cellular processes, such as cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets in a specific manner. For instance, it exhibits significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This interaction leads to changes in the activity of these proteins, thereby affecting the cellular processes they regulate.

Biochemical Pathways

The ERK signaling pathway is one of the key pathways affected by 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine. This pathway plays a critical role in regulating cell proliferation and survival. Inhibition of this pathway by the compound can lead to cell cycle arrest and apoptosis .

Result of Action

The interaction of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine with its targets leads to several molecular and cellular effects. For instance, it can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells . These effects can contribute to its potential anticancer activities.

Direcciones Futuras

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest potential future directions for the development of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine and related compounds.

Análisis Bioquímico

Biochemical Properties

Triazole compounds, including 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system

Cellular Effects

Triazolopyridines have been reported to show versatile biological activities

Molecular Mechanism

Triazolopyridines are known to bind in the biological system with a variety of enzymes and receptors

Propiedades

IUPAC Name |

5-chloro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRUSOWTYJYYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

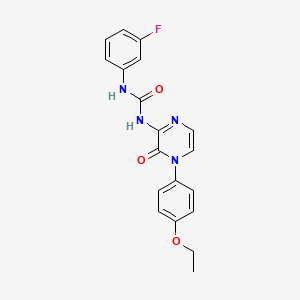

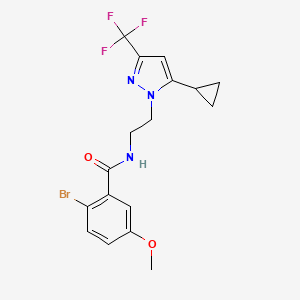

![N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2428950.png)

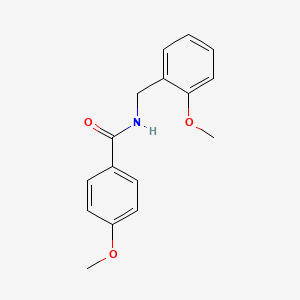

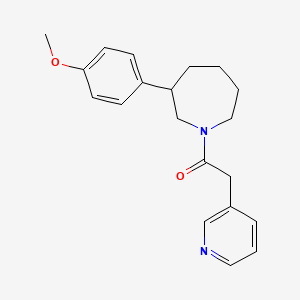

![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)

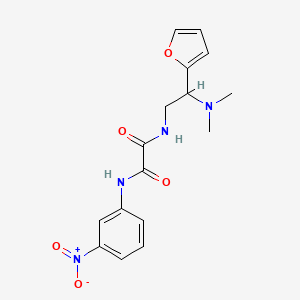

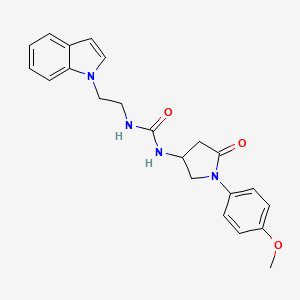

![[4-(4-Fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2428958.png)

![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2428959.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)